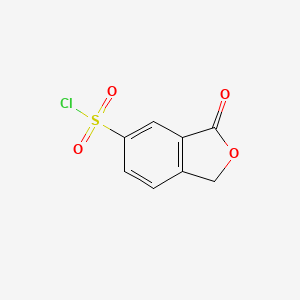

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

描述

Benzofuran Scaffold in Organic Chemistry

The benzofuran scaffold, characterized by a fused benzene and furan ring system, has been a cornerstone of heterocyclic chemistry since its first synthesis by William Henry Perkin in 1870. This structural motif is prevalent in natural products, such as psoralens from the Moraceae family and furocoumarins, which exhibit photochemotherapeutic properties. Synthetic benzofuran derivatives have demonstrated broad biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For instance, Ryu et al. developed benzofuran-5-ol derivatives with potent antifungal activity against Candida krusei and Cryptococcus neoformans, highlighting the scaffold’s therapeutic potential.

The synthetic flexibility of benzofuran derivatives has enabled diverse functionalization strategies. Recent advances include Rh/Co relay-catalyzed C–H functionalization to construct benzofuran-3(2H)-ones with quaternary centers and palladium-mediated cyclization reactions for fluorescence-active derivatives. These methods underscore the scaffold’s adaptability in generating structurally complex molecules for medicinal and material applications.

Table 1: Biologically Active Benzofuran Derivatives and Their Applications

Significance of Sulfonyl Chloride Functionality

Sulfonyl chlorides (RSO~2~Cl) are highly reactive electrophiles widely used to introduce sulfonamide, sulfonate, and sulfone groups into organic molecules. Their utility stems from the sulfur(VI) center’s ability to undergo nucleophilic substitution with amines, alcohols, and thiols under mild conditions. For example, sulfonyl chlorides serve as key intermediates in synthesizing sulfonamide drugs, such as antibacterial agents and kinase inhibitors.

The development of late-stage sulfonyl chloride formation methods has expanded their application in medicinal chemistry. Seminal work by Kanai et al. demonstrated the use of pyrylium salts to convert primary sulfonamides into sulfonyl chlorides, enabling functionalization of complex pharmaceutical intermediates. Similarly, visible-light-mediated synthesis using aryldiazonium salts and sulfur dioxide has provided a sustainable route to arenesulfonyl chlorides. These advancements highlight the strategic role of sulfonyl chlorides in diversifying molecular architectures.

Table 2: Common Reactions of Sulfonyl Chlorides

Discovery and Early Research on 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl Chloride

The integration of a sulfonyl chloride group into the benzofuran scaffold was driven by the need to merge the pharmacological properties of benzofurans with the synthetic versatility of sulfonyl chlorides. Early synthetic routes likely drew inspiration from palladium-catalyzed cyclization methods, such as those described by Reddy et al., which coupled iodophenols with terminal alkynes to form benzofuran cores. Subsequent sulfonation at the 5-position could involve chlorosulfonation reagents (e.g., ClSO~3~H) or oxidative chlorination of thiol precursors.

Initial studies focused on characterizing the compound’s reactivity. The electron-withdrawing sulfonyl chloride group at the 5-position enhances the electrophilicity of the benzofuran ring, facilitating nucleophilic aromatic substitution reactions. Additionally, the 3-oxo group introduces a hydrogen-bonding site, potentially influencing crystal packing and solubility. Early applications explored its use as a precursor for sulfonamide-linked benzofuran derivatives, aiming to enhance bioactivity through targeted functionalization.

Synthetic Pathway Hypothesis

- Benzofuran Core Formation : Rh/Co-catalyzed C–H functionalization of N-aryloxyacetamides with propiolic acids yields 3-oxo-1,3-dihydro-2-benzofuran.

- Sulfonation : Treatment with chlorosulfonic acid introduces the sulfonyl chloride group at the 5-position.

- Purification : Crystallization from dichloromethane/hexane mixtures affords the final product.

属性

IUPAC Name |

3-oxo-1H-2-benzofuran-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4S/c9-14(11,12)6-2-1-5-4-13-8(10)7(5)3-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXTZCJLOJMGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride typically involves the reaction of 3-Oxo-1,3-dihydro-2-benzofuran with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative . The general reaction scheme is as follows:

3-Oxo-1,3-dihydro-2-benzofuran+Chlorosulfonic acid→3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .

化学反应分析

Types of Reactions: 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The oxo group can be reduced to form the corresponding alcohol derivative.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed:

Sulfonamides, Sulfonates, and Sulfonothioates: Formed from substitution reactions.

Alcohol Derivatives: Formed from reduction reactions.

Sulfonic Acids: Formed from oxidation reactions.

科学研究应用

Organic Synthesis

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride serves as an intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group allows for diverse reactions, including:

- Substitution Reactions: The sulfonyl chloride can be substituted with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates.

- Reduction Reactions: The oxo group can be reduced to form alcohol derivatives.

- Oxidation Reactions: It can be oxidized to produce sulfonic acids.

Research indicates that derivatives of benzofuran, including this compound, exhibit notable biological activities:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways by forming covalent bonds with nucleophilic residues.

- Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential use in developing antimicrobial agents .

- Anticancer Potential: Benzofuran derivatives have shown promise in inhibiting key enzymes involved in DNA synthesis and repair, making them candidates for cancer therapy .

Pharmaceutical Development

The compound is explored for its potential in drug development due to its ability to modify biomolecules through sulfonylation reactions. This modification can enhance the pharmacological properties of therapeutic agents.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials:

- Polymers and Dyes: It plays a role in synthesizing various polymers and dyes due to its reactive functional groups.

- Agrochemicals: The compound is also investigated for its application in developing agrochemicals that can improve crop yields and pest resistance.

Case Study 1: Antimicrobial Activity

A study examined several benzofuran derivatives for their antimicrobial effects. Compounds similar to this compound exhibited significant inhibition zones against pathogenic bacteria, suggesting a viable pathway for developing new antimicrobial agents .

Case Study 2: Anticancer Research

Research focusing on benzofuran derivatives demonstrated their ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism. This inhibition could lead to reduced cancer cell proliferation, highlighting the therapeutic potential of this compound .

作用机制

The mechanism of action of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites on biomolecules, leading to the modification of their structure and function . The oxo group also plays a role in its reactivity, enabling it to participate in redox reactions .

相似化合物的比较

Research Findings and Data

- Pharmaceutical Relevance: Derivatives of 3-oxo-1,3-dihydro-2-benzofuran have been used in synthesizing isoindoloquinoline scaffolds and anticancer agents like olaparib .

- Commercial Status : The target compound is discontinued by suppliers like CymitQuimica, limiting its accessibility compared to simpler analogues .

生物活性

3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride (CAS No. 56622-76-5) is a sulfonyl chloride derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran ring system with a sulfonyl chloride group, which is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonyl chlorides are known to form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition of their activity.

- Cell Growth Inhibition : Preliminary studies suggest that derivatives of benzofuran can exhibit significant cell growth inhibitory effects, possibly through the induction of apoptosis in cancer cells.

- Antimicrobial Activity : Benzofuran derivatives have shown promise as antimicrobial agents, with potential efficacy against various bacterial and fungal strains.

Anticancer Properties

Research indicates that benzofuran derivatives possess anticancer properties by inhibiting key enzymes involved in DNA synthesis and repair. For example, compounds similar to this compound have been studied for their ability to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy due to its role in folate metabolism and DNA synthesis .

Antimicrobial Effects

The antimicrobial potential of benzofuran derivatives has been extensively documented. A study reported that certain benzofuran compounds exhibited strong inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 20 mm to 30 mm . These findings suggest that this compound may also possess similar antimicrobial properties.

Research Findings and Case Studies

常见问题

Basic: What are the recommended analytical methods for characterizing the purity and structural identity of 3-Oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride?

Answer:

To confirm purity and structural identity, combine spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze , , and (if applicable) spectra to verify functional groups and substituent positions.

- Elemental Analysis: Validate the molecular formula (CHClOS, MW = 266.75 g/mol) by comparing experimental and theoretical elemental composition .

- Single-Crystal X-ray Diffraction (SCXRD): Resolve the crystal structure using a Bruker Smart CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Refinement via SHELXL ensures precise bond lengths and angles .

Advanced: How can hydrogen bonding patterns in the crystal lattice of this compound be systematically analyzed?

Answer:

Apply graph set analysis (Etter’s formalism) to classify hydrogen bonding motifs:

- Step 1: Generate hydrogen bond descriptors (e.g., , ) using crystallographic data from SCXRD .

- Step 2: Utilize software like Mercury or Olex2 to visualize and quantify intermolecular interactions (e.g., C=O···H or S=O···H bonds).

- Step 3: Correlate packing motifs with thermodynamic stability. For example, π-π stacking in benzofuran derivatives may enhance lattice energy .

Basic: What synthetic routes are reported for preparing derivatives of this sulfonyl chloride?

Answer:

Key strategies include:

- Nucleophilic Substitution: React with amines or alcohols to form sulfonamides or sulfonate esters. Optimize conditions (e.g., dry DMF, 0–5°C) to minimize hydrolysis .

- Coupling Reactions: Use the sulfonyl chloride as an electrophile in Suzuki-Miyaura cross-coupling for biaryl synthesis. Ensure inert atmosphere and Pd catalysis .

- Hydrazone Formation: React with hydrazine hydrate to generate hydrazide derivatives, as demonstrated in analogous benzofuran systems .

Advanced: How can discrepancies in X-ray diffraction data during structural refinement be resolved?

Answer:

Address data conflicts using SHELXL’s advanced features:

- Twinned Data: Apply the HKLF 5 format for twin refinement. Test twin laws (e.g., twofold rotation) to resolve overlapping reflections .

- Disordered Atoms: Use PART instructions and SIMU/SADI constraints to model split positions. Validate with R and wR convergence (< 5% difference) .

- High-Resolution Data: Leverage the "L.S." command for least-squares refinement against datasets with resolution < 0.8 Å .

Basic: What precautions are critical when handling this compound’s reactivity during synthesis?

Answer:

- Moisture Sensitivity: Store under argon and use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the sulfonyl chloride group .

- Temperature Control: Maintain reactions below 10°C during chlorination steps (e.g., using PCl or SOCl) to avoid exothermic decomposition .

- Quenching: Neutralize residual HCl with aqueous NaHCO post-reaction, followed by extraction with ethyl acetate .

Advanced: How can substituent effects on the sulfonyl chloride’s reactivity be analyzed computationally?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices (electrophilicity) at the sulfur atom to predict sites for nucleophilic attack. Use B3LYP/6-31G(d) basis sets .

- Molecular Electrostatic Potential (MEP): Map charge distribution to identify regions of high electrophilicity (e.g., sulfonyl group vs. benzofuran ring) .

- Kinetic Studies: Monitor reaction rates with varying substituents (e.g., electron-withdrawing groups on benzofuran) to correlate computational and experimental data .

Basic: What crystallization conditions yield high-quality single crystals for structural analysis?

Answer:

- Solvent Selection: Use slow evaporation in ethanol/water (3:1 v/v) at 4°C to promote nucleation .

- Seeding: Introduce microcrystals via a capillary tube to control crystal growth.

- Anti-Solvent Diffusion: Layer hexane over a saturated DCM solution to induce gradual supersaturation .

Advanced: How to analyze regioselectivity in electrophilic aromatic substitution reactions of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。